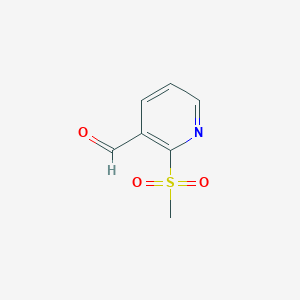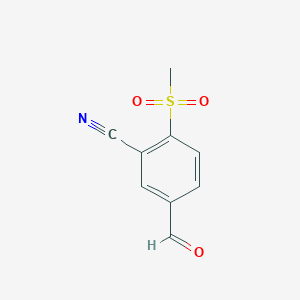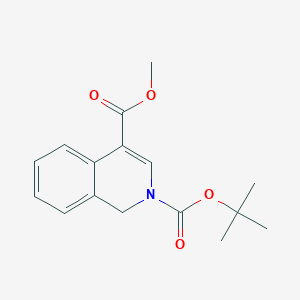![molecular formula C13H19ClN2O2 B1397301 N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1219961-15-5](/img/structure/B1397301.png)
N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in drug discovery due to its ability to efficiently explore the pharmacophore space .Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Synthesis
- N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride's chemical structure and synthesis process have been explored in various studies. For instance, Nikonov et al. (2016) investigated silylated derivatives of N-(2-hydroxyphenyl)acetamide, providing insights into the chemical reactions and structural analysis of similar compounds (Nikonov et al., 2016).
2. Pharmacological Properties
- Research has delved into the pharmacological properties of compounds similar to this compound. For example, Brioni et al. (2011) discovered histamine H3 antagonists for the treatment of cognitive disorders, revealing the potential of related compounds in cognitive enhancement and treatment of neurological conditions (Brioni et al., 2011).
3. Anticonvulsant Activities
- Studies like those by Kamiński et al. (2015) have synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity, suggesting the therapeutic potential of related compounds in treating epilepsy and seizure disorders (Kamiński et al., 2015).
4. Potential in Alzheimer's Disease Treatment
- Some studies have highlighted the relevance of compounds like this compound in treating Alzheimer's disease. For instance, Lin et al. (1997) conducted structure-activity studies on similar compounds, showing their potential in enhancing cognition, which could be beneficial in Alzheimer's disease (Lin et al., 1997).
5. Antioxidant Properties
- Gopi and Dhanaraju (2020) investigated the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, indicating the potential antioxidant activity of structurally related compounds (Gopi & Dhanaraju, 2020).
6. Potential in Treating Inflammation
- Jawed et al. (2010) researched the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, which bears similarity to the compound , suggesting its potential use in treating inflammatory conditions (Jawed et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(pyrrolidin-3-ylmethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)15-12-2-4-13(5-3-12)17-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYGXZMUIMQGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine](/img/structure/B1397227.png)


![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)


![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)

